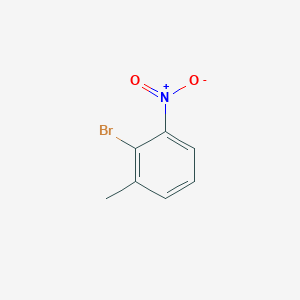

2-Bromo-3-nitrotoluene

Description

Properties

IUPAC Name |

2-bromo-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAAVRIWNMTOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282877 | |

| Record name | 2-Bromo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41085-43-2 | |

| Record name | 41085-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-nitrotoluene (CAS: 41085-43-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrotoluene, with the CAS number 41085-43-2, is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a toluene backbone substituted with a bromine atom at the 2-position and a nitro group at the 3-position, imparts unique reactivity that makes it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and potential role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 41085-43-2 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Pale yellow low melting solid or crystalline powder | [2] |

| Melting Point | 38-41 °C | [2] |

| Boiling Point | 135-136 °C at 8 mmHg | [2] |

| Density | 0.803 g/mL at 25 °C | [2] |

| Purity | Typically ≥98% (GC) | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis from 2-Methyl-6-nitroaniline (Adapted)

Materials:

-

2-Methyl-6-nitroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Cuprous bromide (CuBr)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Petroleum ether (for column chromatography)

Procedure:

-

In a round-bottom flask, suspend 2-methyl-6-nitroaniline (1.0 eq) in a mixture of hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of cuprous bromide (1.0-1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield this compound as a pale yellow solid.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

This compound is a key intermediate in the synthesis of more complex organic molecules. Two notable applications are its use in the Ullmann reaction to form biphenyl derivatives and as a precursor for the synthesis of polycyclic aromatic hydrocarbons like 10-methylfluoranthene.

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. This compound can undergo this reaction to produce unsymmetrical dimethyl dinitro biphenyls.

A specific, detailed protocol for the Ullmann reaction of this compound is not available in the searched literature. The following is a general procedure based on the Ullmann coupling of similar nitroaromatic halides.

Materials:

-

This compound

-

Copper powder (activated)

-

High-boiling solvent (e.g., dimethylformamide, nitrobenzene)

-

Sand (optional, as a heat transfer medium)

Procedure:

-

Activate copper powder by stirring with a dilute solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone mixture and then acetone alone. Dry the activated copper powder under vacuum.

-

In a round-bottom flask, mix this compound (1.0 eq) and activated copper powder (2.0-3.0 eq). Sand can be added to aid in heat distribution.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically 180-220 °C).

-

Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).

-

Filter the mixture to remove copper residues.

-

Wash the organic extract, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

Reaction Diagram:

Caption: Ullmann coupling of this compound.

Synthesis of 10-methylfluoranthene

While it is mentioned that this compound can be used as a starting material for the synthesis of 10-methylfluoranthene, a detailed experimental protocol for this specific transformation was not found in the performed searches. The synthesis would likely involve multiple steps, potentially including a reduction of the nitro group, a coupling reaction to form a biphenyl intermediate, and subsequent cyclization reactions.

Potential Applications in Drug Development

While there is no direct evidence of this compound itself being a drug candidate, its structural motifs and those of its derivatives are of interest in medicinal chemistry.

Precursor for PARP Inhibitors

A structurally related compound, 2-bromo-3-nitrobenzoic acid, is a known precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ), a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with BRCA1/2 mutations.[4][5][6][7][8] This suggests that derivatives of this compound could potentially be explored as intermediates for novel PARP inhibitors.

Hypothetical Signaling Pathway for PARP Inhibition:

Caption: Potential role of derivatives in PARP-1 signaling.

Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties.[2][9] The antimicrobial activity of these compounds is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and nitro radical species that can damage DNA and other critical cellular components.[2] For instance, the compound bronopol (2-bromo-2-nitropropane-1,3-diol) exhibits bactericidal activity through the oxidation of thiol-containing proteins and the generation of reactive oxygen species. While specific studies on the antimicrobial activity of this compound are lacking, its structure suggests that it or its derivatives could be investigated for such properties.

Potential Mechanism of Antimicrobial Action:

Caption: General mechanism of antimicrobial nitroaromatics.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of complex organic molecules. Its potential as a precursor for bioactive compounds, particularly in the areas of cancer therapy (PARP inhibitors) and antimicrobial agents, warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and drug development professionals in their work with this compound. Further research is needed to fully elucidate detailed experimental protocols for its key reactions and to explore the biological activities of its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. PARP inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-3-nitrotoluene (CAS No: 41085-43-2), an organic compound of interest in various synthetic applications, including pharmaceutical and agrochemical research. The information presented herein is intended to support laboratory work, safety assessments, and the development of new chemical entities.

Core Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂.[1][2][3] Its structure, featuring a toluene backbone with bromo and nitro functional groups, imparts specific physical characteristics that are crucial for its handling, reaction setup, and purification.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The data represents a consolidation of values reported across various chemical suppliers and databases. It is important to note that minor variations in reported values can occur due to differences in measurement techniques and sample purity.

| Physical Property | Value | Units |

| Molecular Weight | 216.03 | g/mol |

| Appearance | Pale yellow low melting solid, crystalline powder, or liquid | - |

| Melting Point | 36 - 41.5 | °C |

| Boiling Point | 135 - 136 (at 8 mmHg), 282 (at 760 mmHg) | °C |

| Density | 0.803 - 1.612 | g/cm³ at 25°C |

| Solubility | Soluble in methanol.[4][5] Insoluble in water.[1] | - |

| Flash Point | 104 - 113 | °C |

| Vapor Pressure | 0.0058 (at 25°C) | mmHg |

| Refractive Index | 1.592 | - |

Note: The wide range in reported density may be due to different measurement conditions or reporting standards. Researchers should verify this property for their specific samples.

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and straightforward technique.[6][7]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.[7]

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance.[8]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.[2][10]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Procedure:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are also required.

-

Sample Placement: The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. For vacuum distillation, the system is first evacuated to the desired pressure.

-

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. This ensures that the temperature of the vapor being distilled is accurately measured.[11]

-

Data Recording: The temperature at which a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Density Determination (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of a liquid it displaces.[12]

Principle: According to Archimedes' principle, the volume of an object submerged in a liquid is equal to the volume of the liquid displaced.[13]

Procedure:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water), and the initial volume is recorded.

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no liquid splashes out.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[12]

Solubility Determination (Qualitative)

Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent.[14][15]

Principle: A small amount of the solute is added to a given volume of the solvent and observed for dissolution.

Procedure:

-

Sample Preparation: A small, measured amount of this compound is placed in a test tube.

-

Solvent Addition: A specific volume of the solvent (e.g., methanol or water) is added to the test tube.

-

Mixing: The mixture is agitated (e.g., by vortexing or shaking) to facilitate dissolution.

-

Observation: The mixture is observed to see if the solid dissolves completely, partially, or not at all. The observation is recorded as soluble, partially soluble, or insoluble.[16]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior under different conditions. The following diagram illustrates the logical flow and relationship between these fundamental properties.

Interrelation of the physical properties of this compound.

References

- 1. This compound(41085-43-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound CAS 41085-43-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 41085-43-2 [chemicalbook.com]

- 5. This compound | 41085-43-2 [amp.chemicalbook.com]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Page loading... [guidechem.com]

- 11. vernier.com [vernier.com]

- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. education.com [education.com]

2-Bromo-3-nitrotoluene molecular weight and formula

An In-depth Technical Guide to 2-Bromo-3-nitrotoluene

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data on this compound, a versatile intermediate compound used in the synthesis of various organic materials, including pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | References |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3][4] |

| Molecular Weight | 216.03 g/mol | [1][2][3][4][5] |

| CAS Number | 41085-43-2 | [2][3][5] |

| Synonyms | 2-Bromo-1-methyl-3-nitrobenzene, 1-Bromo-2-methyl-6-nitrobenzene | [2] |

| Appearance | Pale yellow liquid or solid | [1][5] |

| Melting Point | 38-41 °C | [4][5] |

| Boiling Point | 135-136 °C at 8 mmHg | [4][5] |

| Density | 0.803 g/mL at 25 °C | [2][5] |

Applications in Synthesis

This compound serves as a key starting material and intermediate in organic synthesis. Its unique structure, featuring both bromine and nitro functional groups, allows for a range of chemical transformations.[1] It is notably used in the preparation of unsymmetrical dimethyl dinitro biphenyl via the Ullmann reaction and as a precursor in the synthesis of 10-methylfluoranthene.[5] The crystal structure of this compound has been studied, revealing a dihedral angle of 54.1(4)° between the nitro group and the phenyl ring.[5]

As an AI model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available chemical data.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-Bromo-3-nitrotoluene. This guide presents the available qualitative information and provides a comprehensive experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in research and development.

Introduction

This compound (CAS No: 41085-43-2) is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted aromatic ring, suggests a generally low solubility in water and a higher affinity for organic solvents. A thorough understanding of its solubility profile is essential for process development, including reaction optimization, purification through crystallization, and formulation of the final product. This technical guide outlines the known qualitative solubility and provides a detailed methodology for the quantitative determination of its solubility in organic solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are crucial for designing solubility experiments and for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [3] |

| Appearance | Pale yellow low melting solid or liquid | [2][4] |

| Melting Point | 38-41 °C | [2][4] |

| Boiling Point | 135-136 °C at 8 mmHg | [2][4] |

| Density | 0.803 g/mL at 25 °C | [2][4] |

Qualitative Solubility of this compound

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.[6]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

4.3. Data Presentation

The experimentally determined solubility data should be recorded in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: General workflow for the experimental determination of solubility.

The logical relationship between understanding solubility and its impact on key aspects of drug development is depicted in the following diagram.

Caption: Impact of solubility on drug development stages.

References

- 1. innospk.com [innospk.com]

- 2. This compound CAS 41085-43-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound(41085-43-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | 41085-43-2 [chemicalbook.com]

- 5. This compound | 41085-43-2 [amp.chemicalbook.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-nitrotoluene

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-3-nitrotoluene, a crucial intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for its synthesis.

Physicochemical Data of this compound

This compound is a pale yellow, low-melting solid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Melting Point | 38-41 °C[1][2][3][4] | |

| 41.5 °C[5] | ||

| 36-40 °C[6] | ||

| 40 °C[7] | ||

| Boiling Point | 135-136 °C[1][2][3] | at 8 mmHg |

| 282 °C | at 760 mmHg (Standard Pressure) | |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Density | 0.803 g/mL[2][3][5] | at 25 °C |

| Flash Point | 113 °C[1][8] | |

| Appearance | Pale yellow low melting solid or liquid[1] |

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this particular compound are not detailed in the provided literature, standard laboratory procedures are applicable. The following outlines a general method for the synthesis of this compound, from which samples for physical property determination can be obtained.

Synthesis of this compound via Diazotization

This protocol is based on the diazotization of 2-methyl-6-nitroaniline.[2]

Materials:

-

2-methyl-6-nitroaniline

-

40% aqueous hydrobromic acid

-

Sodium nitrite

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

Petroleum ether

Procedure:

-

A suspension of 2-methyl-6-nitroaniline (0.2 mol) is prepared in water (250 mL) and 40% aqueous hydrobromic acid (100 mL).[2]

-

The mixture is refluxed for 10 minutes and subsequently cooled to 0 °C.[2]

-

A solution of sodium nitrite (0.2 mol) in water (80 mL) is added dropwise, maintaining the temperature below 5 °C.[2]

-

The reaction mixture is stirred at room temperature for 30 minutes.[2]

-

Following this, the mixture is heated and stirred on a steam bath for 1 hour.[2]

-

Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.[2]

-

The organic phase is dried over magnesium sulfate and concentrated.[2]

-

The resulting residue is purified by column chromatography using petroleum ether as the eluent to yield this compound.[2]

Determination of Melting Point: A calibrated melting point apparatus would be used. A small amount of the purified this compound crystals is packed into a capillary tube. The tube is heated at a slow, controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point: The boiling point at reduced pressure (e.g., 8 mmHg) can be determined using vacuum distillation. The temperature at which the liquid boils and its vapor condenses is recorded, along with the precise pressure reading. For the boiling point at atmospheric pressure, a standard distillation setup or a Siwoloboff apparatus can be employed.

Synthesis Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound from 2-methyl-6-nitroaniline.

Caption: Synthesis workflow for this compound.

References

- 1. This compound CAS 41085-43-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 41085-43-2 [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CAS#:41085-43-2 | Chemsrc [chemsrc.com]

- 5. This compound(41085-43-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Bromo-3-nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-nitrotoluene, a key intermediate in various synthetic applications. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8-8.0 | m | - | Aromatic-H |

| ~7.4-7.6 | m | - | Aromatic-H |

| ~7.2-7.4 | m | - | Aromatic-H |

| ~2.5 | s | - | -CH₃ |

Note: Predicted values based on typical shifts for substituted toluenes. Actual values may vary depending on solvent and instrument frequency.

¹³C NMR (Carbon-13) NMR Data

Due to the lack of symmetry in this compound, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NO₂ |

| ~138 | C-CH₃ |

| ~134 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | C-Br |

| ~20 | -CH₃ |

Note: These are approximate chemical shifts based on general values for substituted aromatic compounds.[2][3] The presence of both a bromine and a nitro group will influence the final chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch[4] |

| ~2950-2850 | Medium | -CH₃ Stretch |

| ~1530-1550 | Strong | Asymmetric NO₂ Stretch[5] |

| ~1350-1360 | Strong | Symmetric NO₂ Stretch[5] |

| ~1600 & ~1450 | Medium-Strong | Aromatic C=C Bending[4] |

| ~800-700 | Strong | C-Br Stretch |

| ~900-675 | Strong | Aromatic C-H Out-of-plane Bending |

Note: The strong absorptions corresponding to the nitro group are highly characteristic for aromatic nitro compounds.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]

| m/z | Relative Intensity (%) | Assignment |

| 215 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 217 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 199 | Moderate | [M-O]⁺ |

| 185 | Moderate | [M-NO]⁺ |

| 169 | Moderate | [M-NO₂]⁺ |

| 90 | High | [C₇H₆]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the typical behavior of nitroaromatic and brominated compounds. The molecular ion is expected to be the base peak. The loss of the nitro group and bromine are common fragmentation pathways.[8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction : Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization : Ionize the sample using an appropriate method, such as Electron Impact (EI) for volatile compounds.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure of 2-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-bromo-3-nitrotoluene, a compound of interest in organic synthesis and medicinal chemistry. While a complete crystallographic dataset is not publicly available, this document outlines the known structural characteristics and provides a detailed, generalized protocol for the determination of small molecule crystal structures using single-crystal X-ray diffraction.

Introduction

This compound (C₇H₆BrNO₂) is an aromatic compound featuring a toluene backbone substituted with a bromine atom and a nitro group. The precise three-dimensional arrangement of these functional groups is critical for understanding its chemical reactivity, intermolecular interactions, and potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The primary method for elucidating such atomic arrangements is single-crystal X-ray crystallography.

Molecular Structure and Conformation

The crystal structure of this compound has been a subject of study. A key conformational feature reported is the dihedral angle between the nitro group and the phenyl ring, which has been determined to be 54.1(4)°.[1][2] This torsion indicates a significant twist of the nitro group out of the plane of the benzene ring, which can be attributed to steric hindrance from the adjacent bromine and methyl substituents.

Crystallographic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol [2][3] |

| Melting Point | 38-41 °C |

| Boiling Point | 135-136 °C at 8 mmHg |

| Appearance | Pale yellow low melting solid[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, representative methodology for the determination of the crystal structure of a small organic molecule like this compound.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common and effective method for small organic molecules is slow evaporation from a saturated solution.

-

Solvent Selection: The compound is tested for solubility in a range of solvents to find one in which it is moderately soluble.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of this compound is prepared in the chosen solvent in a clean glass vial.

-

Slow Evaporation: The vial is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically >0.1 mm in all dimensions) are observed, a selected crystal is carefully mounted on a goniometer head.

Data Collection

-

Mounting: The selected crystal is mounted on a cryoloop and placed in the cold stream of a diffractometer (typically cooled to 100-150 K to minimize thermal vibrations).

-

X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Each image captures the intensities and positions of the diffracted X-ray spots.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods to achieve the best possible fit between the observed and calculated structure factors.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Caption: Workflow for small molecule crystal structure determination.

References

Synthesis of 2-Bromo-3-nitrotoluene from 2-methyl-6-nitroaniline: A Technical Guide

Introduction

2-Bromo-3-nitrotoluene is a valuable chemical intermediate in the field of organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring both a bromine atom and a nitro group on a toluene framework, allows for a variety of subsequent chemical transformations.[1] This guide provides an in-depth overview of a primary synthetic route to this compound, commencing from the starting material 2-methyl-6-nitroaniline. The core of this synthesis involves a Sandmeyer reaction, a versatile and widely used method for the conversion of aromatic amines into aryl halides via the formation of a diazonium salt intermediate.[2][3][4] This process is a cornerstone of aromatic chemistry, enabling transformations that are often not feasible through direct electrophilic aromatic substitution.[2]

Reaction Pathway and Mechanism

The synthesis of this compound from 2-methyl-6-nitroaniline is a two-step process. The first step is the diazotization of the primary aromatic amine, 2-methyl-6-nitroaniline, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C).[5][6][7] The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[6]

The second step is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) bromide (CuBr) solution.[2] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, leading to the formation of this compound and the evolution of nitrogen gas.[3]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-methyl-6-nitroaniline.

Step 1: Diazotization of 2-methyl-6-nitroaniline

-

In a suitable reaction vessel, suspend 2-methyl-6-nitroaniline (30.4 g, 0.2 mol) in a mixture of water (250 mL) and 40% aqueous hydrobromic acid (100 mL).[5]

-

Heat the suspension to reflux for 10 minutes, then cool the mixture to 0 °C in an ice-salt bath.[5]

-

In a separate beaker, prepare a solution of sodium nitrite (13.8 g, 0.2 mol) in water (80 mL).[5]

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine salt. It is critical to maintain the reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[5][6]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[8]

Step 2: Sandmeyer Reaction

-

In a separate, larger reaction vessel, prepare a solution of copper(I) bromide.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred copper(I) bromide solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.[5]

-

Subsequently, heat the mixture to 70 °C for 1 hour to ensure the reaction goes to completion.[8]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then pour it into ice water.[8]

-

Extract the product with dichloromethane (3 x 400 mL).[8]

-

Combine the organic layers and wash them sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[5][8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to yield the crude product.[8]

-

Purify the residue by column chromatography using petroleum ether as the eluent to obtain this compound as a pale yellow solid.[5][8]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | 2-methyl-6-nitroaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₆BrNO₂[1] |

| Molecular Weight | 152.15 g/mol | 216.03 g/mol [1] |

| Molar Equivalents | 1.0 | - |

| Theoretical Yield | - | 43.2 g (based on 0.2 mol starting material) |

| Reported Yield | - | 25.9 g (60%)[5] to 58 g (89%)[8] |

Physicochemical and Characterization Data

The final product, this compound, can be characterized by its physical and spectral properties.

| Property | Value |

| CAS Number | 41085-43-2[1] |

| Appearance | Pale yellow low melting solid[5] or yellow crystalline powder[1] |

| Melting Point | 38-41 °C[1][5] |

| Boiling Point | 135-136 °C at 8 mmHg[5] |

| Density | ~1.6 g/cm³[1] |

| Purity | ≥ 98%[1] |

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material and product are chemical irritants. The reaction involves the use of strong acids and potentially unstable intermediates. The diazotization step is exothermic and requires careful temperature control to prevent runaway reactions.

The synthesis of this compound from 2-methyl-6-nitroaniline via a Sandmeyer reaction is a well-established and efficient method. The procedure involves the initial formation of a diazonium salt under controlled low-temperature conditions, followed by a copper(I) bromide-mediated substitution. This technical guide provides a comprehensive protocol and relevant data to aid researchers and scientists in the successful execution of this important organic transformation. Careful control of reaction parameters, particularly temperature during the diazotization step, is paramount to achieving a high yield and purity of the final product.

References

- 1. innospk.com [innospk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 41085-43-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-nitrotoluene via Electrophilic Substitution and Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-bromo-3-nitrotoluene, with a focus on electrophilic aromatic substitution reactions. It addresses the inherent challenges of regioselectivity in direct substitution on toluene and presents a well-documented, practical alternative synthetic route. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern, with a bromo and a nitro group positioned ortho and meta to the methyl group, respectively, makes its synthesis a non-trivial challenge in electrophilic aromatic substitution. This guide will explore the theoretical considerations of direct electrophilic substitution on toluene derivatives and provide a detailed experimental protocol for a more regioselective and efficient synthesis.

The Challenge of Direct Electrophilic Aromatic Substitution

The direct synthesis of this compound via a two-step electrophilic substitution on toluene (i.e., bromination followed by nitration, or vice-versa) is complicated by the directing effects of the substituents on the aromatic ring.

-

The Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

-

The Bromo Group (-Br): A deactivating but ortho, para-directing group.

-

The Nitro Group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position.

These directing effects lead to the formation of a mixture of isomers, making the isolation of the desired this compound in high yield a significant challenge.

Pathway A: Nitration of 2-Bromotoluene

In this pathway, the nitration of 2-bromotoluene is the key step. The methyl group directs the incoming nitro group to the 3, 5, and 6 positions, while the bromo group directs it to the 4 and 6 positions. The activating effect of the methyl group is generally stronger than the deactivating effect of the bromine. This would lead to a complex mixture of isomers, with 2-bromo-6-nitrotoluene and 2-bromo-4-nitrotoluene being significant products, and the desired this compound likely being a minor component.

Pathway B: Bromination of 3-Nitrotoluene

In this alternative pathway, the bromination of 3-nitrotoluene is the final step. The meta-directing nitro group would favor substitution at the 5-position, while the ortho, para-directing methyl group would favor substitution at the 2, 4, and 6-positions. As the methyl group is an activating group and the nitro group is a deactivating group, the substitution is primarily governed by the methyl group. This would result in a mixture of brominated products, including the desired this compound, but also 4-bromo-3-nitrotoluene and 6-bromo-3-nitrotoluene, necessitating challenging purification steps.

Recommended Synthetic Route: The Sandmeyer Reaction

Due to the regioselectivity challenges of direct electrophilic substitution, a more reliable and higher-yielding method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline. This multi-step process allows for precise control over the substitution pattern.

Overall Reaction

The synthesis involves the diazotization of 2-methyl-6-nitroaniline followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methyl-6-nitroaniline | 152.15 | 75.0 g | 0.493 |

| 48% Hydrobromic Acid | 80.91 | 40 mL + 165 mL | - |

| Sodium Nitrite | 69.00 | 36.2 g | 0.510 |

| Cuprous Bromide | 143.45 | 77.8 g | 0.542 |

| Methylene Chloride | 84.93 | 3 x 150 mL + 400 mL | - |

| 2 N Sodium Hydroxide | 40.00 | As needed | - |

| Saturated Sodium Chloride Solution | - | As needed | - |

| Magnesium Sulfate | 120.37 | As needed | - |

| Decolorizing Carbon | - | As needed | - |

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, prepare a stirred solution of 75.0 g (0.493 mole) of 2-methyl-6-nitroaniline and 40 ml of 48% aqueous hydrobromic acid in 135 ml of water.

-

Cool the solution to 0°C using an ice bath.

-

Prepare a solution of 36.2 g (0.510 mole) of sodium nitrite in 60 ml of water.

-

Add the sodium nitrite solution dropwise to the aniline solution over a period of one hour, maintaining the temperature at 0°C.

-

After the addition is complete, filter the resulting diazonium salt solution through glass wool into a large dropping funnel.

-

-

Sandmeyer Reaction:

-

In a separate large reaction vessel, prepare a solution of 77.8 g (0.542 mole) of cuprous bromide in 165 ml of 48% aqueous hydrobromic acid.

-

Stir this solution and maintain its temperature at 15°C.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution.

-

After the addition is complete, continue stirring at 15°C for a few minutes.

-

Allow the reaction mixture to warm to ambient temperature and stir for one hour.

-

Let the reaction mixture stand for 16 hours.

-

Heat the mixture to 60°C and stir for two hours.

-

-

Work-up and Purification:

-

Subject the reaction mixture to steam distillation.

-

Extract the distillate with three 150 ml portions of methylene chloride.

-

Combine the organic extracts and wash with two 150 ml portions of 2 N aqueous sodium hydroxide, followed by five 200 ml portions of saturated aqueous sodium chloride solution until the wash is pH 7.

-

Dry the organic layer with magnesium sulfate and treat with decolorizing carbon.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the product.

-

The residue from the steam distillation can be extracted with 400 ml of methylene chloride and subjected to the same washing and drying procedure to recover more product.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 75.0 g (2-Methyl-6-nitroaniline) | [1] |

| Product Yield (Total) | 24.6 g | [1] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | 135-136 °C at 8 mmHg | [2] |

Conclusion

While the direct electrophilic substitution of toluene to produce this compound is theoretically conceivable, it is practically challenging due to the formation of multiple isomers. The competing directing effects of the methyl, bromo, and nitro groups make it difficult to achieve high regioselectivity and yield for the desired product. The Sandmeyer reaction, starting from 2-methyl-6-nitroaniline, offers a more controlled and efficient synthetic route, allowing for the specific placement of the bromo and nitro groups to yield this compound. This guide provides a detailed protocol for this recommended pathway, which is of significant value to researchers in the fields of organic synthesis and medicinal chemistry.

References

Commercial Suppliers and Synthetic Guide for 2-Bromo-3-nitrotoluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrotoluene (CAS No: 41085-43-2) is a valuable chemical intermediate widely utilized in the synthesis of a diverse range of organic molecules.[1] Its unique structure, featuring a toluene backbone substituted with both a bromine atom and a nitro group, provides multiple reactive sites for further chemical modifications. This makes it a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of commercial suppliers, detailed synthetic protocols, and potential applications of this compound for professionals in research and drug development.

Commercial Availability

A variety of chemical suppliers offer this compound in different purities and quantities. While pricing for bulk quantities often requires a direct quote, a summary of publicly available information from prominent suppliers is provided below to aid in procurement decisions.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD) |

| Chem-Impex | ≥ 97% (GC) | 1 g | $18.53[1] |

| Bulk | Request Quote | ||

| Thermo Scientific Chemicals | 98% | 5 g | Contact for Price[3] |

| TCI America | >98.0% (GC) | 1 g, 5 g | $158.44 (1g), $467.87 (5g)[4] |

| Sigma-Aldrich | 99% | Discontinued | N/A[5] |

| Santa Cruz Biotechnology | N/A | Contact for Price | Contact for Price[6] |

| BLD Pharm | N/A | Contact for Price | Contact for Price[7] |

| Acros Organics (via Fisher Scientific) | 98% | 1 g, 5 g | Contact for Price[8] |

| ChemicalBook | 99%+ | KG quantities | $10.00 - $15.00 / KG (from some suppliers)[9] |

| Guidechem | 99% | 25kg, 100kg, 1000kg | Contact for Price[10] |

Note: Prices are subject to change and may not include shipping and handling fees. For bulk orders, it is recommended to contact the suppliers directly for a quote.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41085-43-2[1][3][4][6][7][8][9][10] |

| Molecular Formula | C₇H₆BrNO₂[1][3][6] |

| Molecular Weight | 216.03 g/mol [1][6] |

| Appearance | Pale yellow low melting solid or liquid[1][11] |

| Melting Point | 38-41 °C (lit.)[5][9] |

| Boiling Point | 135-136 °C / 8 mmHg (lit.)[5][9] |

| Density | 0.803 g/mL at 25 °C (lit.)[5][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-methyl-6-nitroaniline followed by a Sandmeyer-type reaction. A detailed experimental protocol is provided below.[12]

Materials:

-

2-methyl-6-nitroaniline

-

48% Hydrobromic acid

-

Sodium nitrite

-

Cuprous bromide

-

Methylene chloride

-

2 N Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Decolorizing carbon

Procedure:

-

Diazotization: A stirred solution of 75.0 grams (0.493 mole) of 2-methyl-6-nitroaniline and 40 ml of aqueous 48% hydrobromic acid in 135 ml of water is cooled to 0° C. A solution of 36.2 grams (0.510 mole) of sodium nitrite in 60 ml of water is added dropwise over a one-hour period, maintaining the temperature below 10°C.[12][13]

-

Sandmeyer Reaction: The resulting diazonium salt solution is filtered through glass wool into a large dropping funnel. This solution is then added dropwise to a stirred solution of 77.8 grams (0.542 mole) of cuprous bromide in 165 ml of aqueous 48% hydrobromic acid at 15° C.[12]

-

Reaction Work-up: After the addition is complete, the reaction mixture is stirred at 15° C for a few minutes, allowed to warm to ambient temperature, and stirred for an additional hour. The mixture is then heated to 60° C and stirred for two hours.[12]

-

Purification: The reaction mixture is subjected to steam distillation. The distillate is extracted with three portions of 150 ml each of methylene chloride. The combined organic extracts are washed with two portions of 150 ml each of aqueous 2 N sodium hydroxide and five portions of 200 ml each of a saturated aqueous solution of sodium chloride (until the wash is pH 7). The organic layer is dried with magnesium sulfate while being slurried with decolorizing carbon. The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield this compound.[12]

Applications in Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The bromine atom can be displaced through various coupling reactions, while the nitro group can be reduced to an amine, opening up a wide range of synthetic possibilities.[14]

Logical Workflow for the Application of this compound

Caption: Synthetic workflow for this compound and its applications.

Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are of significant interest in drug discovery. For instance, related bromo-nitro aromatic compounds are used as precursors for the synthesis of enzyme inhibitors. A notable example is the use of a structurally similar compound, 2-bromo-3-nitrobenzoic acid, in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generalized concept of how a downstream product derived from this compound could potentially inhibit a signaling pathway, drawing an analogy from the known inhibition of the PARP-1 pathway by similar molecules.

Caption: Potential inhibition of a DNA repair pathway by a derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-溴-3-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 41085-43-2|this compound|BLD Pharm [bldpharm.com]

- 8. labware-shop.com [labware-shop.com]

- 9. This compound | 41085-43-2 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 41085-43-2 [amp.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Material Safety of 2-Bromo-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the material safety data for 2-Bromo-3-nitrotoluene (CAS No. 41085-43-2), a key intermediate in various organic syntheses, including pharmaceuticals and dyes.[1] The information is compiled from multiple safety data sheets to ensure a comprehensive understanding of its properties and associated hazards.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 41085-43-2[2][3][4][5] |

| Synonyms | 1-Bromo-2-methyl-6-nitrobenzene, 2-Bromo-1-methyl-3-nitrobenzene, 2-Bromo-3-methylnitrobenzene[2] |

| Molecular Formula | C₇H₆BrNO₂[2][3][5] |

| Molecular Weight | 216.03 g/mol [2][5][6] |

| Appearance | Pale yellow solid or crystalline powder.[1][7] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Melting Point | 38-41 °C[1][7][8] |

| Boiling Point | 282.4 °C at 760 mmHg[1][8] |

| 135-136 °C at 8 mmHg[7] | |

| Density | ~1.6 g/cm³[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Soluble in Methanol.[9] |

| Vapor Pressure | 0.0058 mmHg at 25 °C[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates it is harmful and an irritant.[9]

-

Signal Word: Warning[3]

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

GHS Hazard Pictograms:

Caption: GHS Hazard Classification for this compound.

Experimental Protocols: Safety and First Aid

While specific toxicological study protocols are not provided in standard safety data sheets, the following procedures for first aid, fire-fighting, and spillage control are critical experimental protocols for safe handling.

A systematic approach to first aid is crucial upon exposure.

Caption: First-aid response workflow for exposure incidents.

Detailed First-Aid Protocols:

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[2]

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[2]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing and shoes.[2]

-

Eye Contact: For eye contact, flush with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. Call a physician.[2]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[2]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2]

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[2]

-

Spill Cleanup: For small spills, sweep up the material, place it in a bag, and hold for waste disposal.[2] Avoid raising dust. Ventilate the area and wash the spill site after the material pickup is complete.[2]

Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize risk.

-

Handling: Avoid breathing dust.[4] Wash skin thoroughly after handling.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry place.[2] The recommended storage is at room temperature, sealed in a dry environment.[3]

A risk assessment should guide the selection of PPE.

Caption: Personal protective equipment (PPE) selection workflow.

Personal Protective Equipment (PPE) Specifications:

-

Respiratory Protection: Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[2]

-

Hand Protection: Wear compatible chemical-resistant gloves.[2]

-

Eye Protection: Use chemical safety goggles.[2]

-

Skin and Body Protection: Wear protective clothing.[2]

Stability and Reactivity

-

Chemical Stability: The product is stable under normal conditions.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.[2]

Toxicological Information

This substance is classified as harmful and an irritant.

| Exposure Route | Hazard Classification | Description |

| Oral | Acute Toxicity 4 | Harmful if swallowed. |

| Dermal | Acute Toxicity 4 | Harmful in contact with skin. |

| Inhalation | Acute Toxicity 4 | Harmful if inhaled. |

| Skin | Skin Irritant 2 | Causes skin irritation. |

| Eye | Eye Irritant 2 | Causes serious eye irritation. |

| Respiratory | STOT SE 3 | Material is irritating to mucous membranes and the upper respiratory tract.[2] |

References

- 1. innospk.com [innospk.com]

- 2. This compound(41085-43-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 41085-43-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 41085-43-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 2-Nitro-3-bromotoluene | 52414-97-8 - BuyersGuideChem [buyersguidechem.com]

- 7. This compound | 41085-43-2 [chemicalbook.com]

- 8. This compound | CAS#:41085-43-2 | Chemsrc [chemsrc.com]

- 9. This compound | 41085-43-2 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-3-nitrotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-bromo-3-nitrotoluene in organic synthesis, including detailed experimental protocols and data presented in a structured format.

Introduction

This compound (CAS No. 41085-43-2) is a highly versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure, featuring a toluene ring substituted with both a bromine atom and a nitro group, provides multiple reactive sites for functionalization. This makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][2] The bromine atom is amenable to various cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to a diverse range of derivatives.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 41085-43-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Pale yellow low melting solid | [4][5] |

| Melting Point | 38-41 °C | [4][5] |

| Boiling Point | 135-136 °C at 8 mmHg | [4][5] |

| Density | ~1.6 g/cm³ | [1] |

| Purity | ≥ 97% (GC) | [2] |

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for a variety of organic transformations.

Cross-Coupling Reactions

The presence of the bromo substituent allows for participation in several palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form biaryl compounds.[6][7] This is a widely used method for constructing complex molecular skeletons.

-

Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes to synthesize substituted alkynes.[8][9]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with a wide range of primary and secondary amines.[10][11][12]

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.[3] The strategic placement of its functional groups allows for regioselective reactions, enhancing the efficiency of synthesizing these complex structures.[3]

Ullmann Reaction

It can be used in the Ullmann reaction for the preparation of unsymmetrical dimethyl dinitro biphenyls.[4][5]

Experimental Protocols

The following are representative protocols for key reactions involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-methyl-6-nitroaniline via a diazotization reaction.[4]

Materials:

-

2-methyl-6-nitroaniline

-

40% aqueous hydrobromic acid

-

Sodium nitrite

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

Petroleum ether

Procedure:

-

Suspend 2-methyl-6-nitroaniline (30.4 g, 0.2 mol) in water (250 mL) and 40% aqueous hydrobromic acid (100 mL).

-

Reflux the mixture for 10 minutes and then cool to 0 °C.

-

Slowly add a solution of sodium nitrite (13.8 g, 0.2 mol) in water (80 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat and stir the mixture on a steam bath for 1 hour.

-

After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography using petroleum ether as the eluent to yield this compound.

Quantitative Data:

| Reactant | Moles | Product | Yield | Purity |

| 2-methyl-6-nitroaniline | 0.2 mol | This compound | 60% | Not specified |

Protocol 2: Suzuki-Miyaura Coupling of this compound (Generalized)

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound (Generalized)

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide.[13]

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried flask, add the palladium precatalyst (1-2 mol%) and the phosphine ligand under an inert atmosphere.

-

Add the anhydrous solvent, followed by this compound, the amine, and the base.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).[13]

-

Monitor the reaction by TLC or GC-MS until completion.

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key workflows and reaction mechanisms involving this compound.

Caption: General workflow for cross-coupling reactions.

Caption: Suzuki-Miyaura catalytic cycle.

Caption: Sonogashira catalytic cycle.

Caption: Buchwald-Hartwig amination cycle.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]